![molecular formula C13H16O7 B1673036 Helicin CAS No. 618-65-5](/img/structure/B1673036.png)
Helicin
Overview
Description
Mechanism of Action
Target of Action
Helicin, also known as SU-3327, is an experimental drug that acts as an enzyme inhibitor of c-Jun N-terminal kinase (JNK) . This kinase is involved in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Mode of Action
This compound’s mode of action is unique and unconventional compared to most antibiotics. It disrupts the flow of protons across a cell membrane . This disruption interferes with the bacteria’s ability to maintain an electrochemical gradient across their cell membranes .
Biochemical Pathways
The disruption of the electrochemical gradient across the bacterial cell membranes by this compound is crucial for many biochemical pathways. This gradient is necessary, among other functions, to produce adenosine triphosphate (ATP), molecules that cells use to store and transfer energy . Therefore, if the gradient breaks down due to the action of this compound, the cells die .
Pharmacokinetics
The ability of this compound to retain activity against bacterial strains resistant to many commonly used drugs suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of this compound’s action is the death of the bacterial cells. By disrupting their ability to maintain an electrochemical gradient across their cell membranes, this compound prevents the cells from producing ATP, leading to their death . This type of killing mechanism could be difficult for bacteria to develop resistance to .
Biochemical Analysis
Biochemical Properties
Helicin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and enzymatic processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Helicin can be synthesized through the oxidation of salicin. The process involves the conversion of the benzylic hydroxy group of salicin to an aldehyde group, forming this compound . This reaction typically requires an oxidizing agent and specific reaction conditions to ensure the selective oxidation of the hydroxy group.
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly those in the Rosaceae family. The extraction process includes the isolation of salicin, followed by its oxidation to this compound. The process may involve various purification steps to obtain this compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various derivatives.
Reduction: The aldehyde group in this compound can be reduced to form alcohol derivatives.
Substitution: this compound can participate in substitution reactions where the glucoside moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohol derivatives of this compound.
Substitution Products: Glucoside derivatives with different functional groups.
Scientific Research Applications
Helicin has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor for the synthesis of various organic compounds. It is also used in studies involving glucoside chemistry.
Biology: this compound is studied for its role in plant metabolism and its potential biological activities.
Medicine: this compound has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: this compound is used in the production of various pharmaceuticals and as a biochemical reagent in research
Comparison with Similar Compounds
Helicin is unique due to its specific structure and biological activities. Similar compounds include:
Salicin: The precursor of this compound, which also has anti-inflammatory properties.
Salicylaldehyde: The aldehyde form of salicin, which is a key intermediate in the synthesis of this compound.
Beta-D-glucosides: A class of compounds that share the glucoside moiety with this compound and have various biological activities.
This compound stands out due to its specific combination of a glucoside moiety and an aldehyde group, which imparts unique chemical and biological properties.
Biological Activity
Helicin, a compound identified through advanced artificial intelligence methodologies, has emerged as a promising antibacterial agent with significant biological activity against various pathogenic bacteria. This article delves into the biological activity of this compound, presenting data from research studies, case studies, and detailed findings regarding its efficacy, mechanisms of action, and potential applications in medical settings.
This compound is a synthetic derivative of a previously investigated anti-diabetic drug. Its discovery as an antibacterial agent was facilitated by machine learning algorithms that screened vast libraries of compounds for their potential therapeutic effects against resistant bacterial strains. Initial studies indicated that this compound exhibits a unique mechanism of action that disrupts bacterial cell membrane functions, making it an attractive candidate for further research and development.
This compound's antibacterial activity is primarily attributed to its ability to disrupt the electrochemical gradient across bacterial cell membranes. This disruption impairs essential cellular processes, including ATP production, leading to bacterial cell death. The mechanism is considered difficult for bacteria to develop resistance against due to the complexity of required mutations in membrane chemistry .
Antibacterial Efficacy
Minimum Inhibitory Concentration (MIC) Studies
Research has demonstrated that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. The following table summarizes the MIC values for this compound against various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli ATCC 25922 | 16 |
Staphylococcus aureus ATCC 29213 | 2-4 |
Acinetobacter baumannii ATCC BAA-747 | 4 |
Clostridium difficile | <1 |
Mycobacterium tuberculosis | <1 |
These results indicate that this compound is particularly effective against clinically relevant pathogens, demonstrating MIC values significantly lower than those for many conventional antibiotics .
Case Studies and Research Findings
Case Study 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A study focusing on MRSA strains revealed that this compound maintained consistent antibacterial activity with MIC values ranging from 2 to 4 µg/mL. Importantly, no correlation was found between the MICs of this compound and resistance profiles to other clinical antibiotics, suggesting its potential as an effective anti-MRSA agent .
Case Study 2: In Vivo Assessments
In vivo experiments demonstrated that this compound effectively treated infections caused by A. baumannii, particularly in murine models. Application of a this compound-containing ointment resulted in complete clearance of infections within 24 hours, underscoring its rapid therapeutic potential in severe bacterial infections .
Toxicological Profile
Toxicological assessments have indicated that this compound exhibits low acute toxicity and is non-mutagenic, non-reproductive-toxic, and non-genotoxic. Blood biochemical analyses suggest minimal impact on hematological parameters and organ functions, making it a safer alternative compared to traditional antibiotics .
Properties
IUPAC Name |
2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFCVIGEYGEOF-UJPOAAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877231 | |
Record name | Helicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20877231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-65-5 | |
Record name | Helicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Helicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Helicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20877231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(β-D-glucopyranosyloxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HELICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4TI8P9R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of helicin?
A1: this compound (2-(hydroxymethyl)phenyl-β-D-glucopyranoside) has the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol.
Q2: How does the structure of this compound influence its reactivity?
A2: this compound’s aldehyde group significantly influences its reactivity. [] This aldehyde group can participate in competing reactions, hindering the introduction of a benzylidene protecting group at the O-4 and O-6 hydroxyl groups of the glucose moiety. []
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Various techniques are employed to characterize this compound, including Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectrophotometry (UV-Vis), and 1H-13C Nuclear Magnetic Resonance Spectroscopy (NMR). []
Q4: Does this compound exhibit any catalytic properties?
A4: While this compound itself might not function as a catalyst, it serves as a substrate for various enzymes, particularly glycosyltransferases. [] For instance, OsSGT2 from Ornithogalum saundersiae can utilize this compound as a donor substrate, albeit with low percentage conversion, in testosterone glycodiversification reactions. []
Q5: Are there any industrial applications of this compound?
A5: this compound, being a precursor to salicylic acid, holds potential for applications in pharmaceuticals and cosmetics. Its utilization in the production of indigo dye through enzymatic biotransformation by the BglY enzyme from Paenibacillus sp. strain C7 also presents an intriguing possibility. []
Q6: How does modifying the sugar moiety of this compound affect its activity?
A6: Replacing glucose with galactose in the beta-glycosidic linkage, forming phenyl-beta-D-galactopyranoside, abolishes the ability of the molecule to induce the syrB gene in Pseudomonas syringae pv. syringae. This highlights the importance of the glucose moiety for specific biological activities. []
Q7: Have any computational chemistry studies been performed on this compound?
A7: Yes, quantum-chemical calculations have been employed to model potential reactions of this compound with benzaldehyde dimethyl acetal and benzaldehyde. These calculations revealed that the aldehyde group in this compound’s structure leads to competing reactions, explaining the challenges in introducing a benzylidene protecting group. []
Q8: How does this compound interact with biological systems?
A10: this compound can act as a signal molecule in certain plant-microbe interactions. For instance, it can induce the syrB gene in Pseudomonas syringae pv. syringae, a gene crucial for the production of the phytotoxin syringomycin. []
Q9: What is the potential of this compound in pharmaceutical research?
A11: this compound derivatives, particularly its thiosemicarbazone derivatives, have shown promising results in preliminary studies for potential applications as antimicrobial and antimutagenic agents. [, ]
Q10: What analytical techniques are used to quantify this compound?
A12: High-Performance Liquid Chromatography (HPLC), often coupled with various detectors like UV or Evaporative Light Scattering Detector (ELSD), is frequently used for the separation and quantification of this compound, especially in complex plant extracts. [, ]
Q11: Are there established quality control standards for this compound?
A13: While specific quality control standards for this compound aren’t explicitly discussed, the research emphasizes the importance of standardized analytical methods for accurate quantification in plant materials and biological samples. []
Q12: Are there any sustainable practices for this compound production?
A15: Sustainable production of this compound could involve exploring biotechnological approaches like plant cell and tissue culture, as demonstrated by the attempts to produce arbutin and salicin using in vitro cultures of various plants. []
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